(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrochloride
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Overview
Description
NBI-37582 is a small molecule drug initially developed by Neurocrine Biosciences, Inc. It functions as an antagonist of the corticotropin-releasing factor receptor 1 (CRHR1). This compound was primarily researched for its potential therapeutic effects in treating anxiety and depressive disorders .
Preparation Methods
The synthetic routes and reaction conditions for NBI-37582 are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts under controlled conditions. Industrial production methods would typically involve large-scale synthesis in specialized reactors, followed by purification processes to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
NBI-37582 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the interactions of small molecules with protein receptors.
Biology: It is used to investigate the role of corticotropin-releasing factor receptor 1 in stress-related disorders.
Medicine: It has been researched for its potential therapeutic effects in treating anxiety and depressive disorders.
Mechanism of Action
NBI-37582 exerts its effects by antagonizing the corticotropin-releasing factor receptor 1. This receptor is a G-protein coupled receptor that binds to corticotropin-releasing hormone and urocortin. Upon binding, the receptor undergoes a conformational change that triggers signaling pathways involving guanine nucleotide-binding proteins and downstream effectors like adenylate cyclase. By blocking this receptor, NBI-37582 inhibits the stress response mediated by corticotropin-releasing hormone .
Comparison with Similar Compounds
NBI-37582 is unique in its high affinity and selectivity for the corticotropin-releasing factor receptor 1. Similar compounds include:
Antalarmin: Another CRHR1 antagonist with similar therapeutic potential.
Pexacerfont: A CRHR1 antagonist studied for its effects on anxiety and depression.
Verucerfont: A CRHR1 antagonist investigated for its potential in treating stress-related disorders.
These compounds share similar mechanisms of action but differ in their chemical structures, pharmacokinetics, and therapeutic profiles .
Properties
Molecular Formula |
C31H33Cl2F3N8O8S2 |
---|---|
Molecular Weight |
837.7 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C31H31F3N8O8S2.2ClH/c1-39-5-7-40(8-6-39)24-17(33)9-15-23(19(24)34)41(4-3-32)10-16(25(15)43)30(48)50-11-14-12-51-28-21(27(45)42(28)22(14)29(46)47)37-26(44)20(38-49-2)18-13-52-31(35)36-18;;/h9-10,13,21,28H,3-8,11-12H2,1-2H3,(H2,35,36)(H,37,44)(H,46,47);2*1H/b38-20+;;/t21-,28-;;/m1../s1 |
InChI Key |
DSGXXSRGPIYUHF-BSFUAILISA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)OCC4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N/OC)/C6=CSC(=N6)N)SC4)C(=O)O)CCF)F.Cl.Cl |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)OCC4=C(N5C(C(C5=O)NC(=O)C(=NOC)C6=CSC(=N6)N)SC4)C(=O)O)CCF)F.Cl.Cl |
Origin of Product |
United States |
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